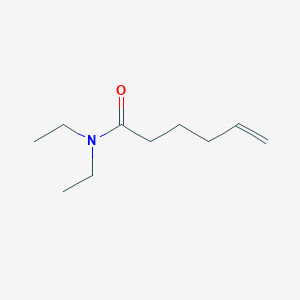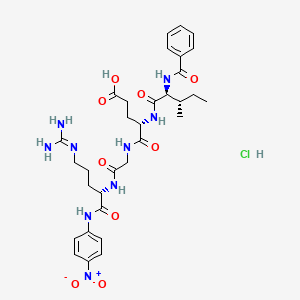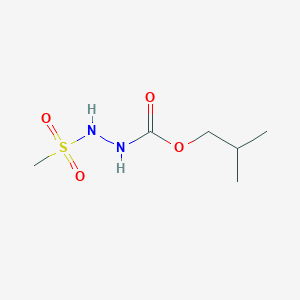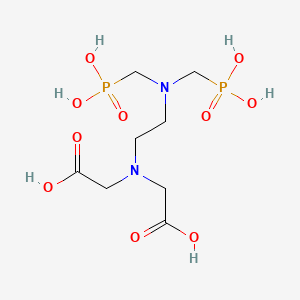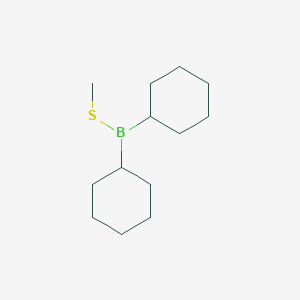
Dicyclohexyl(methylsulfanyl)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl(methylsulfanyl)borane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two cyclohexyl groups, a methylsulfanyl group, and a boron atom. It is known for its utility in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl(methylsulfanyl)borane typically involves the reaction of cyclohexylborane with methylsulfanyl reagents. One common method includes the use of borane-dimethyl sulfide complex, which reacts with cyclohexene under controlled conditions to form dicyclohexylborane. This intermediate is then treated with methylsulfanyl reagents to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: Dicyclohexyl(methylsulfanyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions include boronic acids, boronates, and various substituted organoboron compounds .
科学研究应用
Dicyclohexyl(methylsulfanyl)borane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties
作用机制
The mechanism of action of dicyclohexyl(methylsulfanyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalytic processes and organic transformations. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds .
相似化合物的比较
Dicyclohexylborane: Similar in structure but lacks the methylsulfanyl group.
Cyclohexylboronic acid: Contains a boronic acid group instead of the methylsulfanyl group.
Dicyclohexylboron trifluoromethanesulfonate: Another derivative used in organic synthesis
Uniqueness: Dicyclohexyl(methylsulfanyl)borane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specific synthetic applications where other boron compounds may not be as effective .
属性
CAS 编号 |
57476-24-1 |
|---|---|
分子式 |
C13H25BS |
分子量 |
224.2 g/mol |
IUPAC 名称 |
dicyclohexyl(methylsulfanyl)borane |
InChI |
InChI=1S/C13H25BS/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
InChI 键 |
BIROOFGGBPHCPK-UHFFFAOYSA-N |
规范 SMILES |
B(C1CCCCC1)(C2CCCCC2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



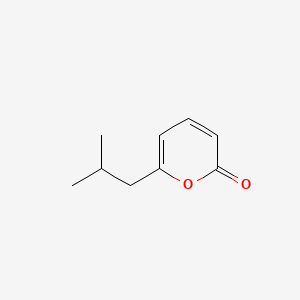


![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)

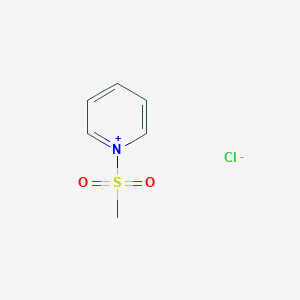
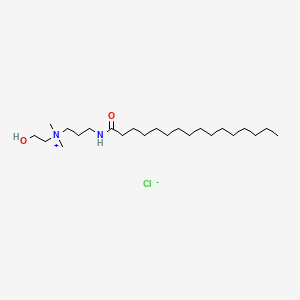
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
